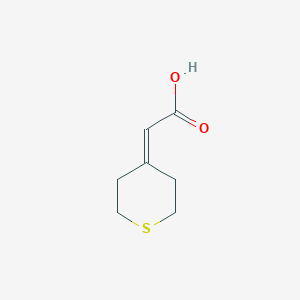

2-(Thian-4-ylidene)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMLQSZVPYRADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Thian 4 Ylidene Acetic Acid

General Approaches for the Construction of Ylidene Acetic Acid Scaffolds

The creation of the ylidene acetic acid motif, characterized by a C=C double bond adjacent to a carboxylic acid, can be achieved through several classic organic reactions. The choice of method often depends on the nature of the carbonyl precursor and the desired stereochemistry of the product.

The Knoevenagel condensation is a powerful tool for C-C bond formation, typically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. While direct synthesis of 2-(Thian-4-ylidene)acetic acid via a Knoevenagel reaction between thian-4-one and malonic acid is plausible, the literature more frequently describes this condensation with other cyclic ketones. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the ylidene product.

For instance, the condensation of cyclic ketones with cyanoacetic acid or malononitrile, followed by hydrolysis of the nitrile or ester group, is a common route to analogous ylidene acetic acids. The choice of base and solvent system is crucial for optimizing the reaction conditions and can influence the yield and purity of the final product.

Table 1: Examples of Bases and Solvents in Knoevenagel Condensation

| Base | Solvent | Typical Substrates |

| Piperidine (B6355638) | Ethanol | Aromatic aldehydes, cyclic ketones |

| Pyridine | Toluene | Aliphatic aldehydes, sensitive ketones |

| Ammonium (B1175870) acetate | Acetic acid | Heterocyclic ketones |

The Perkin reaction, another classical method for C-C bond formation, typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. This reaction is primarily used for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives. While not the most direct route for the synthesis of this compound from a saturated cyclic ketone, the principles of the Perkin reaction are relevant in the broader context of synthesizing acetic acid derivatives of sulfur-containing heterocycles.

For example, a variation of the Perkin reaction could be envisioned for the synthesis of thiophene-based acetic acids, where a thiophenecarboxaldehyde is reacted with acetic anhydride and sodium acetate. The high temperatures typically required for the Perkin reaction, however, can sometimes lead to side reactions and limit its applicability to sensitive substrates.

Specific Synthetic Pathways for this compound

The most direct and widely employed method for the synthesis of this compound involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. These reactions are highly reliable for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

In a typical synthesis, thian-4-one is treated with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, or more commonly, with the anion of a phosphonate ester like triethyl phosphonoacetate. The HWE reaction, in particular, is often preferred due to the easier removal of the phosphate (B84403) by-product and generally higher yields. The resulting ethyl 2-(thian-4-ylidene)acetate is then hydrolyzed, typically under basic conditions followed by acidification, to afford the target carboxylic acid.

Table 2: Horner-Wadsworth-Emmons Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | Thian-4-one, Triethyl phosphonoacetate | Sodium hydride (NaH), Tetrahydrofuran (THF) | Ethyl 2-(thian-4-ylidene)acetate |

| 2 | Ethyl 2-(thian-4-ylidene)acetate | Sodium hydroxide (B78521) (NaOH), Ethanol/Water | This compound |

Functionalization of the Carboxylic Acid Moiety in Ylidene Systems

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, enabling the synthesis of a diverse range of derivatives.

Standard esterification methods, such as the Fischer-Speier esterification involving treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be used to prepare various esters of this compound. Alternatively, reaction with an alkyl halide in the presence of a base provides another route to these esters.

Amidation reactions are typically carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), offer a milder and often more efficient method for amide bond formation directly from the carboxylic acid and an amine.

While this compound already possesses a carboxylic acid group, understanding carboxylation techniques is relevant for the synthesis of related dicarboxylic acid derivatives or for introducing a carboxyl group into a similar molecular framework. For instance, in related heterocyclic systems, a common strategy for carboxylation involves the lithiation of the heterocycle followed by quenching with carbon dioxide (dry ice). This approach, however, would not be directly applicable to the double bond of this compound but could be used on the heterocyclic ring if a suitable position were to be deprotonated.

Another approach could involve the hydrocarboxylation of a related alkyne precursor, although this would represent a fundamentally different synthetic strategy for constructing the core scaffold.

Stereoselective Synthesis and Isomerism in Ylidene Derivatives (e.g., Z-configuration)

The stereochemistry of the exocyclic double bond in this compound and its derivatives is a critical aspect of their synthesis, with the Z-configuration often being the thermodynamically more stable and, in many cases, the desired isomer. The spatial arrangement of the substituents around the double bond can significantly influence the compound's physical properties and biological activity. The stereoselective synthesis of these ylidene derivatives is typically achieved through careful control of reaction conditions in olefination reactions, with the Knoevenagel and Horner-Wadsworth-Emmons reactions being prominent methods.

The formation of the ylidene double bond generally favors the isomer where the larger or more electronically repulsive groups are positioned on opposite sides of the double bond to minimize steric hindrance. In the case of this compound, the Z-isomer, where the carboxyl group is oriented away from the thiane (B73995) ring, is often the major product under thermodynamic control. mdpi.com

Methodologies such as the Knoevenagel condensation of thian-4-one with an active methylene compound like a malonic acid derivative, often catalyzed by a weak base such as piperidine or ammonium acetate, can provide access to the ylidene scaffold. arkat-usa.orgchinesechemsoc.org The reaction conditions, including the choice of solvent and base, can influence the ratio of Z to E isomers. For instance, the use of basic conditions in polar solvents often facilitates the formation of the more stable Z-isomer.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers another powerful tool for stereoselective alkene synthesis. wikipedia.orgnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, thian-4-one. The nature of the phosphonate reagent and the reaction conditions can be tuned to favor the formation of either the Z or E isomer. While the standard HWE reaction often yields the E-alkene, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups, can lead to a high selectivity for the Z-alkene. nrochemistry.com

The determination of the resulting stereochemistry is predominantly accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton is a key diagnostic indicator. In many related α,β-unsaturated acid and ester systems, the vinylic proton of the Z-isomer resonates at a characteristic chemical shift in the 1H NMR spectrum. mdpi.comdiva-portal.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of configuration by observing spatial proximity between the vinylic proton and the protons on the thiane ring. scirp.org In the 13C NMR spectrum, the chemical shifts of the carbons in the ylidene moiety and the thiane ring can also differ significantly between the Z and E isomers.

Below is a data table with representative 1H and 13C NMR data for the (Z)-isomer of a this compound derivative, based on values reported for analogous structures.

Table 1: Representative NMR Data for (Z)-2-(Thian-4-ylidene)acetic Acid Derivatives

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|---|

| 1H | Vinylic CH | ~5.8 - 6.2 | s | N/A | Chemical shift is sensitive to solvent and substituents. |

| 1H | Thiane CH2 (allylic) | ~2.8 - 3.2 | m | Protons adjacent to the double bond. | |

| 1H | Thiane CH2 (homoallylic) | ~2.6 - 2.9 | m | Protons adjacent to the sulfur atom. | |

| 1H | COOH | ~12.0 | br s | N/A | Broad singlet, exchangeable with D2O. |

| 13C | C=O | ~168 - 172 | Carboxylic acid carbonyl. | ||

| 13C | C=CH-COOH | ~145 - 150 | Quaternary carbon of the double bond. | ||

| 13C | C=CH-COOH | ~115 - 120 | Vinylic carbon bearing the proton. | ||

| 13C | Thiane CH2 (allylic) | ~35 - 40 | |||

| 13C | Thiane CH2 (homoallylic) | ~28 - 32 |

Chemical Reactivity and Mechanistic Studies of 2 Thian 4 Ylidene Acetic Acid

Reactivity of the Exocyclic Double Bond and Its Stereochemical Implications

The exocyclic double bond in 2-(thian-4-ylidene)acetic acid is an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. This structural feature is central to its reactivity profile. The conjugation of the double bond with the carbonyl group of the carboxylic acid results in a polarized system where the β-carbon atom carries a partial positive charge. This makes it a prime target for the addition of nucleophiles.

The stereochemistry of the exocyclic double bond is a critical aspect of the molecule's reactivity. The planar nature of the double bond means that incoming reagents can attack from either the top or bottom face. The presence of the bulky thian ring can introduce steric hindrance, potentially leading to diastereoselective reactions. The formation of either the (E)- or (Z)-isomer of the double bond during synthesis, for instance via a Horner-Wadsworth-Emmons reaction, can significantly influence the stereochemical outcome of subsequent additions. In many cases, the (E)-isomer is the thermodynamically more stable product due to reduced steric strain. wikipedia.orgorganic-chemistry.org

Reactions with Nucleophilic Reagents (e.g., Nitrogen, Carbon, Oxygen Nucleophiles)

The electrophilic β-carbon of the α,β-unsaturated acid system readily reacts with a variety of nucleophiles in a Michael-type addition.

Nitrogen Nucleophiles: Amines, both primary and secondary, are common nitrogen nucleophiles that can add to the double bond. The reaction typically proceeds via a conjugate addition mechanism, leading to the formation of a β-amino acid derivative. The lone pair of electrons on the nitrogen atom attacks the β-carbon, followed by protonation of the resulting enolate intermediate.

Carbon Nucleophiles: Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, can also participate in conjugate addition reactions. These reactions are valuable for forming new carbon-carbon bonds. For example, the reaction with a Gilman cuprate (B13416276) would selectively deliver an alkyl group to the β-position.

Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides and water, can also add to the double bond, although they are generally less reactive than nitrogen or carbon nucleophiles. The addition of water, for instance, would lead to a β-hydroxy acid derivative.

The general mechanism for the nucleophilic addition to the exocyclic double bond is depicted below:

| Nucleophile Type | Example Reagent | Product Type |

| Nitrogen | Primary/Secondary Amine (R₂NH) | β-Amino acid derivative |

| Carbon | Grignard Reagent (RMgX) | β-Alkylated carboxylic acid |

| Oxygen | Alkoxide (RO⁻) | β-Alkoxy carboxylic acid |

Cyclization and Rearrangement Reactions Involving the Thian-4-ylidene Acetic Acid Moiety

Furthermore, derivatives of this molecule could be designed to undergo specific cyclization reactions. For example, introduction of a suitable functional group on the thian ring could allow for an intramolecular Michael addition, leading to the formation of a bicyclic system.

Modifications and Transformations of the Thian Ring System

The thian ring itself can be subjected to chemical modifications. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can be oxidized to form a sulfoxide (B87167) or a sulfone. Oxidation is typically achieved using reagents like hydrogen peroxide or a peroxy acid. The introduction of an oxygen atom at the sulfur significantly alters the electronic properties and steric bulk of the ring, which in turn can influence the reactivity of the exocyclic double bond.

Oxidation to Sulfoxide: Mild oxidation, for example with one equivalent of hydrogen peroxide, would yield the corresponding sulfoxide. This introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Stronger oxidation conditions, using an excess of the oxidizing agent, would lead to the formation of the sulfone. The sulfone group is a strong electron-withdrawing group and would further enhance the electrophilicity of the β-carbon of the exocyclic double bond.

These transformations are summarized in the table below:

| Reagent | Product | Key Feature |

| H₂O₂ (1 eq.) | This compound S-oxide | Chiral sulfoxide |

| H₂O₂ (excess) | This compound S,S-dioxide | Achiral, electron-withdrawing sulfone |

Derivatives and Analogues of 2 Thian 4 Ylidene Acetic Acid: Synthesis and Structural Characterization

Synthesis of Novel Thian-Based Acetic Acid Derivatives

The synthesis of novel derivatives based on a thian-acetic acid scaffold often involves multi-step reaction sequences. A common strategy is to first activate the carboxylic acid group, typically by converting it into a more reactive acid chloride. For instance, a general method involves treating a parent acetic acid compound with thionyl chloride to produce the corresponding acid chloride farmaciajournal.com. This reactive intermediate can then be coupled with various nucleophiles to introduce new functionalities.

In one established synthetic pathway, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides are reacted with 5-(hydroxybenzylidene) derivatives of other heterocyclic systems like thiazolidine-2,4-dione, rhodanine, or 2-thiohydantoin. nih.gov This reaction is typically carried out in an anhydrous solvent system, such as dioxane with pyridine, to facilitate the esterification. nih.gov The resulting product is then isolated by precipitation and purified by crystallization. nih.gov This modular approach allows for the creation of a diverse library of derivatives by varying the heterocyclic component.

Another key synthetic reaction is cyclo-condensation. Schiff's bases, prepared by condensing hydrazide derivatives with aromatic aldehydes, can be reacted with mercaptoacetic acid in the presence of a catalyst like anhydrous ZnCl₂. nih.gov This process leads to the formation of a new thiazolidin-4-one ring, effectively incorporating the original acetic acid moiety into a more complex structure. nih.gov

Integration into Polycyclic and Heterocyclic Systems

The 2-(thian-4-ylidene)acetic acid framework and its analogues serve as versatile building blocks for constructing more elaborate polycyclic and heterocyclic systems. The combination of different bioactive heterocyclic rings into a single molecular entity is a recognized strategy in medicinal chemistry, often leading to synergistic effects. nih.gov

For example, derivatives of 2-ylidene-4-thiazolidinones are employed in the synthesis of various thiophene (B33073) derivatives. indexcopernicus.comresearchgate.net Specifically, compounds like 2-(4-oxo-3-phenyl-thiazolidin-2-ylidene)malononitrile can be converted into 3-amino-2-thiophenecarboxamides. indexcopernicus.comresearchgate.net These thiophene intermediates are then utilized to build fused heterocyclic systems, such as thienopyrimidinones, through reactions with reagents like triethylorthoformate or formic acid. researchgate.net This demonstrates how the ylidene group acts as a reactive handle for ring formation and expansion.

The integration process often involves a series of reactions, including the formation of imines (Schiff's bases), which are then cyclized to generate new rings. This approach highlights the utility of the ylideneacetic acid core as a scaffold for creating fused heterocyclic structures with potential applications in materials science and pharmacology.

Structure-Property Relationships in Chemically Modified Analogues

The chemical and biological properties of this compound derivatives are highly dependent on the nature and position of substituents on the core structure. Understanding these structure-property relationships is crucial for designing molecules with desired characteristics.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the reactivity and biological activity of the molecule. Research on a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives revealed that the presence of an electron-withdrawing substituent on an attached phenyl ring is favorable for antibacterial activity. nih.gov This suggests that modifying the electron density at specific points in the molecule can enhance its interaction with biological targets. The increased activity may be attributed to enhanced binding affinity or improved pharmacokinetic properties resulting from the altered electronic distribution.

Conformational Analysis of Substituted this compound Structures

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is essential for understanding its physical and biological properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structures of these derivatives in solution.

The ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each atom. For example, the chemical shifts (δ) and coupling constants (J) of protons in the heterocyclic rings and substituent groups can confirm the connectivity and stereochemistry of the synthesized compounds. In various studies, specific signals in the ¹H-NMR spectra have been assigned to protons of the acetic acid side chain, the ylidene group, and the various heterocyclic and aromatic rings, confirming the proposed structures. nih.gov

Table 1: Selected ¹H-NMR Spectral Data for Representative Acetic Acid Derivatives

| Compound | Key Protons | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |

| Compound 39 nih.gov | CH—CH₂ | 4.84 (t) | 5.75 |

| CH= | 7.65 (s) | N/A | |

| NH (thiazolidine) | 12.12 (s) | N/A | |

| Compound 42 nih.gov | CH-CH₂ | 4.85 (t) | 5.0 |

| CH= | 6.34 (s) | N/A | |

| NH | 12.12, 12.18, 12.44 (s) | N/A | |

| Compound 55 nih.gov | CH—COO | 7.19 (s) | N/A |

| C₆H₄—CH= | 7.44–7.67 (m) | N/A | |

| NH | 13.54 (s) | N/A |

This spectroscopic data is crucial for confirming that the synthesis has yielded the correct product and for providing insights into the molecule's preferred conformation in solution.

Advanced Spectroscopic Characterization of 2 Thian 4 Ylidene Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Thian-4-ylidene)acetic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding capabilities. The vinyl proton, attached to the exocyclic double bond, is expected to resonate in the olefinic region. Protons on the thiane (B73995) ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. Specifically, the protons on the carbons adjacent to the sulfur atom (C2 and C6) would likely appear at a different chemical shift compared to the protons on the carbon adjacent to the double bond (C3 and C5).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The two sp² hybridized carbons of the exocyclic double bond would appear in the olefinic region of the spectrum. The four sp³ hybridized carbons of the thiane ring will resonate at higher field, with the carbons adjacent to the electron-withdrawing sulfur atom (C2 and C6) appearing at a lower field than the other two carbons (C3 and C5).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 12.0 (broad s) | - |

| Vinyl H | 5.5 - 6.5 (s) | - |

| Thiane H (α to S) | 2.5 - 3.0 (m) | 30 - 40 |

| Thiane H (β to S) | 2.0 - 2.5 (m) | 25 - 35 |

| Carboxyl C | - | 170 - 180 |

| C=C (quaternary) | - | 130 - 150 |

| C=C (methine) | - | 115 - 125 |

Note: These are predicted chemical shift ranges and may vary based on solvent and other experimental conditions. s = singlet, m = multiplet.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in one-dimensional spectra and for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the protons on adjacent carbons within the thiane ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the thiane ring and the vinyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The C=C stretching of the exocyclic double bond is expected to appear in the 1640-1680 cm⁻¹ region. The C-S stretching vibration of the thiane ring usually gives a weaker absorption in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C=C double bond stretching is also typically a strong band in the Raman spectrum. The symmetric vibrations of the thiane ring may also be more easily observed.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H stretch (sp²) | 3000 - 3100 | Medium | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Strong | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Medium | Strong (IR) |

| C=C stretch | 1640 - 1680 | Strong | Medium (IR), Strong (Raman) |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Strong (IR) |

| C-S stretch | 600 - 800 | Medium | Weak to Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, being an α,β-unsaturated carboxylic acid, is expected to exhibit characteristic UV absorption. The presence of the conjugated system (C=C-C=O) allows for a π → π* electronic transition. Based on Woodward-Fieser rules for α,β-unsaturated carbonyl compounds, the maximum absorption wavelength (λmax) can be predicted. The base value for an acyclic α,β-unsaturated carboxylic acid is around 208 nm. The exocyclic nature of the double bond and the presence of the sulfur atom in the ring may cause a slight bathochromic (red) shift. Therefore, a λmax in the range of 215-230 nm would be anticipated. Emission studies, such as fluorescence, are not typically expected for this type of compound unless specific structural features promoting luminescence are present.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the thiane ring could also occur, potentially leading to the loss of sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure of the compound.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]⁺ | Molecular Weight | - |

| [M - OH]⁺ | M - 17 | •OH |

| [M - COOH]⁺ | M - 45 | •COOH |

| Fragments from ring cleavage | Variable | e.g., C₂H₄S, C₃H₅ |

X-ray Diffraction Studies for Solid-State Molecular Architecture

While no specific X-ray diffraction data for this compound is publicly available, analysis of related structures can provide valuable insights into its likely solid-state conformation. For instance, the crystal structure of a related compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, reveals a twist-boat conformation for the dithiane ring. It is plausible that the thiane ring in this compound would adopt a similar non-planar conformation, such as a chair or a twist-boat, to minimize steric strain.

In the solid state, it is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, leading to the formation of dimers or extended polymeric chains. These hydrogen bonding interactions would significantly influence the molecular packing in the crystal lattice. A definitive determination of the solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, would require a single-crystal X-ray diffraction study of the compound.

Future Research Directions and Perspectives

Discovery of Novel and Efficient Synthetic Routes for the Core Structure

The thiane (B73995) ring is a crucial component of various biologically active compounds. nih.govbeilstein-journals.org Future research will likely focus on developing more efficient and environmentally friendly methods for constructing the 2-(Thian-4-ylidene)acetic acid core. Traditional methods for synthesizing thietanes, a related four-membered ring, often involve intermolecular double substitution of 1,3-dihaloalkanes with a sulfide source or intramolecular cyclization. nih.govbeilstein-journals.org While effective, these methods can sometimes be accompanied by elimination reactions. beilstein-journals.org

Future strategies may increasingly adopt greener synthetic approaches, such as multi-component single-pot reactions, the use of recyclable catalysts, and solvent-free or microwave-assisted techniques, which have proven successful for other sulfur-containing heterocycles. bepls.com The development of novel catalytic systems, potentially involving transition metals, could facilitate milder and more selective cyclization reactions. researchgate.net

Furthermore, the application of computational tools and machine learning is set to revolutionize synthetic chemistry. nih.govchemrxiv.orgchemrxiv.org Retrosynthesis prediction models, enhanced by transfer learning, can help identify novel and non-obvious synthetic pathways for complex heterocycles. nih.govchemrxiv.orgchemrxiv.org These computational approaches can overcome the challenges of low data availability for specific reaction classes, such as heterocycle formation, thereby accelerating the discovery of efficient routes to the thiane core structure. nih.govchemrxiv.org

| Synthetic Strategy | Description | Potential Advantages |

| Green Chemistry Approaches | Utilization of multi-component reactions, recyclable catalysts, green solvents, and microwave or ultrasonic irradiation. bepls.com | Reduced environmental impact, shorter reaction times, and potentially higher yields. bepls.com |

| Advanced Catalysis | Development of new transition-metal catalysts or organocatalysts to promote efficient and selective cyclization. researchgate.net | Milder reaction conditions, improved functional group tolerance, and access to diverse substituted derivatives. researchgate.net |

| Computational Retrosynthesis | Use of AI and transfer learning models to predict and design novel synthetic routes for the heterocyclic core. nih.govchemrxiv.org | Overcomes limitations in existing synthetic knowledge, identifies unconventional pathways, and accelerates discovery. nih.govchemrxiv.org |

| Photochemical Methods | Exploration of photochemical [2+2] cycloadditions (thia-Paternò–Büchi reactions) to construct the thiane ring. nih.govbeilstein-journals.org | Provides an alternative route, particularly for constructing multisubstituted and spirocyclic thiane derivatives. beilstein-journals.org |

Exploration of Advanced Spectroscopic Techniques for Enhanced Characterization

A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound and its derivatives is critical for rational drug design and materials development. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, future research will benefit from the application of more advanced spectroscopic techniques for a deeper level of characterization.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are invaluable for unambiguous assignment of proton and carbon signals, establishing atom connectivity, and determining spatial arrangements and stereochemistry, especially in complex derivatives. nih.govipb.pt For solid-state characterization, Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide detailed information about the structure and dynamics of the molecule in its crystalline form, which can be complemented by Density Functional Theory (DFT) calculations to assign signals and understand conformational properties. mdpi.com

Tandem mass spectrometry (MS/MS) is another powerful tool for structural elucidation. By analyzing the fragmentation patterns of the parent ion, it is possible to identify characteristic cleavages and confirm the presence of specific structural motifs, which is particularly useful for distinguishing between isomers. researchgate.net The combination of these advanced spectroscopic methods will provide a comprehensive structural profile of novel this compound derivatives. nih.gov

| Technique | Application in Characterization | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) | Elucidation of complex molecular structures. ipb.pt | Unambiguous signal assignment, atom connectivity, long-range correlations, and through-space interactions (stereochemistry). nih.govipb.pt |

| Solid-State NMR (¹³C CP/MAS) | Characterization of compounds in the solid state. mdpi.com | Information on molecular conformation and packing in the crystal lattice; identification of multiple molecules in the asymmetric unit. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and isomer differentiation. researchgate.net | Characteristic fragmentation patterns that serve as a fingerprint for the core structure and its substituents. researchgate.net |

| DFT-Calculated NMR Shifts | Aiding the assignment of experimental NMR spectra. mdpi.com | Theoretical chemical shifts that can be correlated with experimental data for unambiguous signal assignment. mdpi.com |

Computational Design and Prediction of Novel Analogues with Desired Properties

In silico methods are becoming indispensable in modern chemical research, enabling the rational design and pre-screening of novel compounds before their synthesis. mit.edu This computational-first approach can significantly reduce the time and cost associated with drug discovery and materials development. mit.edu For this compound, computational tools can be employed to design analogues with optimized properties.

Molecular docking studies can predict the binding modes and affinities of designed analogues against specific biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This allows for the prioritization of compounds that are most likely to exhibit the desired biological activity. mdpi.com

Beyond predicting activity, computational models are crucial for evaluating the pharmacokinetic properties of potential drug candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions help to identify compounds with favorable drug-like properties, such as good oral bioavailability and low toxicity, early in the design phase. mdpi.comdergipark.org.trmdpi.com These predictions are often based on established guidelines like Lipinski's Rule of Five and Veber's rules. mdpi.commdpi.com By using these computational screening funnels, research efforts can be focused on synthesizing only the most promising analogues of this compound.

| Computational Method | Purpose | Key Parameters Predicted |

| Molecular Docking | Predict binding affinity and interaction with a biological target. mdpi.comresearchgate.net | Binding energy, hydrogen bond interactions, hydrophobic interactions, and binding pose. researchgate.netekb.eg |

| ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties. mdpi.com | Solubility (logS), partition coefficient (logP), cell permeability (e.g., Caco-2), and potential for metabolism. mdpi.commdpi.com |

| Toxicity Prediction | Assess potential adverse effects. dergipark.org.tr | Potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity, and other toxic endpoints. mdpi.com |

| Physicochemical Property Calculation | Determine fundamental chemical properties. dergipark.org.tr | Molecular weight, number of hydrogen bond donors/acceptors, and polar surface area. mdpi.com |

Integration of High-Throughput Experimentation and Data Science in Derivative Discovery

The future of derivative discovery for scaffolds like this compound lies in the integration of high-throughput experimentation (HTE) with data science and machine learning. HTE allows for the rapid synthesis and screening of large libraries of compounds in parallel, dramatically accelerating the pace of research. researchgate.net

By combining a diverse set of starting materials in a combinatorial fashion, HTE can generate extensive libraries of this compound derivatives. These libraries can then be subjected to high-throughput screening (HTS) assays to quickly identify "hits" with desired biological activities or material properties. researchgate.net

The vast amount of data generated from HTE requires sophisticated data science techniques for analysis and interpretation. Machine learning algorithms can be trained on these datasets to build predictive models that correlate chemical structures with observed activities (Structure-Activity Relationships, SAR). These models can then guide the design of subsequent generations of derivatives, creating a closed-loop, data-driven discovery cycle. This synergy between automated synthesis, rapid screening, and predictive modeling represents a powerful paradigm for efficiently exploring the chemical space around the this compound core and optimizing its derivatives for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Thian-4-ylidene)acetic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis routes can involve nucleophilic substitution or coupling reactions targeting the thianylidene moiety. For example, analogous ethoxy acetic acid derivatives are synthesized via stepwise alkylation and acidification (e.g., using K₂CO₃ as a base and acetonitrile as solvent to minimize side reactions) . Optimize conditions by controlling temperature (e.g., 50°C for 24 hours) and stoichiometry, followed by purification via column chromatography or recrystallization. Monitor purity using HPLC or GC (≥95% purity achievable) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., thianylidene ring protons at δ 6.5–7.5 ppm) and carboxylic acid protons (broad peak ~δ 12 ppm). Compare with computed chemical shifts from density functional theory (DFT) .

- IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- MS : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, as demonstrated for bromophenyl acetic acid derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Refer to safety protocols for thiophene derivatives, which emphasize respiratory protection and spill containment .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model exchange-correlation effects . Include solvent effects (e.g., PCM for acetic acid) to mimic experimental conditions.

- Reactivity Analysis : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes (e.g., regioselectivity in bromination) .

- Validation : Benchmark computed vibrational frequencies against experimental IR data .

Q. How can discrepancies between theoretical predictions and experimental observations (e.g., bond lengths, reaction energetics) be systematically analyzed?

- Methodological Answer :

- Error Sources : Assess basis set limitations (e.g., exclusion of diffuse functions) or neglect of dispersion forces in DFT .

- Experimental Cross-Check : Use X-ray crystallography to validate bond lengths (e.g., C–S bond in thianylidene moiety) and compare with DFT-optimized geometries .

- Sensitivity Analysis : Vary functional (e.g., compare B3LYP vs. M06-2X) to evaluate energy barrier consistency for tautomerization or decomposition pathways.

Q. Which chromatographic techniques are most effective for assessing the purity of this compound, and how can method parameters be optimized?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA in water) and UV detection at 254 nm. Optimize gradient elution (5–95% acetonitrile over 20 min) to resolve impurities .

- GC-MS : Derivatize the carboxylic acid (e.g., methyl ester formation) for volatility. Use helium carrier gas and a DB-5 column (30 m × 0.25 mm) .

- Validation : Compare retention times with standards and quantify impurities via calibration curves (limit of detection: ≤0.1%).

Data Contradiction and Stability Analysis

Q. How can researchers resolve conflicting data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at pH 2–12 (37°C, 1–4 weeks) and monitor degradation via HPLC. Identify decomposition products (e.g., ring-opening derivatives) using LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (–20°C, inert atmosphere) .

Q. What experimental strategies can validate hypothesized tautomeric forms of this compound in solution?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes (e.g., thianylidene protons) to detect equilibrium between keto-enol tautomers .

- UV-Vis Spectroscopy : Track absorbance changes (e.g., λmax shifts) in polar vs. nonpolar solvents to infer tautomer prevalence .

- Computational Free Energy Analysis : Calculate relative Gibbs free energies of tautomers using DFT with implicit solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.